2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁Br₂NO₂S It is characterized by the presence of two bromine atoms, a sulfonamide group, and a 4-methylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide typically involves the bromination of N-(4-methylphenyl)benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques, ensures the production of high-quality compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetic acid, chloroform, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicine: Research into its potential as a therapeutic agent, although specific medical applications are still under investigation.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide
- 1,4-Dibromo-2,5-dimethylbenzene
- N-(4,5-Dibromo-2-((4-methylphenyl)sulfonyl)amino)phenyl)-4-methylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a sulfonamide group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGFDFCTOQGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.